![molecular formula C15H21IN2O4 B2556973 3-iodopyridin-4-di-Boc-amine CAS No. 1615246-32-6](/img/structure/B2556973.png)
3-iodopyridin-4-di-Boc-amine
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Overview
Description
“3-iodopyridin-4-di-Boc-amine” is a chemical compound with the molecular formula C15H21IN2O4 . It is a derivative of 3-Amino-4-iodopyridine , which is a heterocyclic compound with the empirical formula C5H5IN2 .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular weight of “3-iodopyridin-4-di-Boc-amine” is 420.25 . The molecular weight of 3-Amino-4-iodopyridine, a related compound, is 220.01 . The InChI key for 3-Amino-4-iodopyridine is ZJRSKTXMSIVNAU-UHFFFAOYSA-N .Chemical Reactions Analysis
The Boc group in “3-iodopyridin-4-di-Boc-amine” can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis
The form of 3-Amino-4-iodopyridine, a related compound, is solid and its melting point is 65-70 °C .Scientific Research Applications
- Examples : Thiazolo [4,5-b]pyridines, derived from this compound, exhibit antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor activities .
- Method : Copper-catalyzed cascade reactions with carbon disulfide and secondary amines lead to 2-substituted thiazolo [4,5-b]pyridines .
- Process : Esterification of 3-iodopyridin-4-di-Boc-amine with 3-oxocarboxylic acid esters yields piperidinols, which can further dehydrate to form 1,4,5,6-tetrahydropyridines .
Medicinal Chemistry and Drug Development
Thiazolo [4,5-b]pyridine Synthesis
Piperidine Derivatives
Histamine H3 Receptor Antagonists
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-iodopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-7-8-17-9-10(11)16/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREPPKQFXCBYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=NC=C1)I)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodopyridin-4-di-Boc-amine |
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